molecular formula C15H20O2 B1252670 Igalan

Igalan

Cat. No. B1252670
M. Wt: 232.32 g/mol
InChI Key: IFASGTOWHLMHEZ-BHPKHCPMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Igalan is a sesquiterpene lactone that is hexahydro-1-benzofuran-2(3H)-one substituted by a methyl group at position 6, methylene group at position 3, isopropenyl group at position 5 and a vinyl group at position 6. Isolated from Inula helenium and Rudbeckia laciniata, it exhibits antiproliferative activity. It has a role as a metabolite and an antineoplastic agent.

Scientific Research Applications

Igalan in HepG2 Cells and Detoxification

Igalan, a sesquiterpene lactone from Inula helenium L., has been studied for its effects on HepG2 cells. It activates the Nrf2 pathway, leading to the induction of detoxifying enzymes. This activation results in increased expression of genes like HO-1 and NQO1, suggesting igalan's potential as a detoxifying agent and cellular defense mechanism activator (Lee et al., 2019).

Igalan and Atopic Dermatitis

Research has also explored igalan's effect on atopic dermatitis-like responses. In stimulated HaCaT keratinocytes, igalan suppresses inflammation and regulates epidermal differentiation gene expression. It inhibits the NF-κB pathway and STAT activation, impacting the production of pro-inflammatory chemokines while enhancing the expression of genes crucial for keratinocyte differentiation. This positions igalan as a potential therapeutic for atopic dermatitis (Dao et al., 2020).

Cytotoxic Activity Against HepG2

Igalan isolated from Liatris spicata showed notable cytotoxic activities against the human liver cancer cell line HepG2. It presented a comparable effect to the standard drug doxorubicin, highlighting its potential as an anti-cancer compound (Ezzat et al., 2017).

Absolute Configuration Determination

The absolute configuration of igalan, classified as an α-exo-methylene-γ-lactone, was determined using specific chiral reagents and NOE correlations. This determination is crucial for understanding the stereochemical properties of igalan and related compounds (Fukui et al., 2000).

properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(3aR,5R,6R,7aR)-6-ethenyl-6-methyl-3-methylidene-5-prop-1-en-2-yl-4,5,7,7a-tetrahydro-3aH-1-benzofuran-2-one

InChI

InChI=1S/C15H20O2/c1-6-15(5)8-13-11(7-12(15)9(2)3)10(4)14(16)17-13/h6,11-13H,1-2,4,7-8H2,3,5H3/t11-,12-,13-,15+/m1/s1

InChI Key

IFASGTOWHLMHEZ-BHPKHCPMSA-N

Isomeric SMILES

CC(=C)[C@H]1C[C@H]2[C@@H](C[C@]1(C)C=C)OC(=O)C2=C

Canonical SMILES

CC(=C)C1CC2C(CC1(C)C=C)OC(=O)C2=C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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